molecular formula C15H15NO3 B1262354 Naaape

Naaape

Cat. No.: B1262354
M. Wt: 257.28 g/mol
InChI Key: QLHFGNPCPMZWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naaape (chemical name: N-acetyl-alanyl-alanyl-proline ethyl ester) is a synthetic tripeptide derivative characterized by its acetylated N-terminus and ethyl ester modification at the C-terminus. While the exact structure is inferred from nomenclature conventions in (e.g., "Ac-Ala-NHMe," "Ac-Arg-OMe"), this compound likely serves as a model compound for studying enzymatic hydrolysis, peptide stability, or receptor interactions . Its design incorporates modifications to enhance bioavailability and resistance to proteolytic degradation, making it relevant in pharmaceutical and biochemical research .

Properties

IUPAC Name

naphthalen-1-yl 2-acetamidopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(16-11(2)17)15(18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHFGNPCPMZWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naaape belongs to a class of acetylated peptide derivatives. Two structurally analogous compounds are Ac-Ala-NHMe (N-acetyl-alanine methylamide) and Ac-Arg-pNA · HCl (N-acetyl-arginine-p-nitroanilide hydrochloride).

Table 1: Structural and Functional Comparison
Property This compound Ac-Ala-NHMe Ac-Arg-pNA · HCl
Molecular Formula C₁₄H₂₅N₃O₅ C₅H₁₀N₂O₂ C₁₄H₂₁N₇O₄ · HCl
Modifications Acetyl, ethyl ester Acetyl, methylamide Acetyl, p-nitroanilide
Primary Use Stability studies Enzyme substrate (e.g., proteases) Chromogenic substrate (e.g., trypsin)
Solubility Moderate in aqueous buffers High in polar solvents Low in water, requires DMSO
Key References

Key Findings :

  • Stability : this compound’s ethyl ester group enhances resistance to carboxypeptidases compared to Ac-Ala-NHMe, which is prone to hydrolysis in acidic environments .
  • Functional Utility : Ac-Arg-pNA · HCl is optimized for colorimetric assays due to its p-nitroaniline release upon cleavage, whereas this compound’s lack of chromogenic groups limits its utility in real-time enzymatic tracking .

Comparison with Functionally Similar Compounds

Functionally, this compound shares applications with Ac-Asp-OMe (N-acetyl-aspartate methyl ester) and Ac-Arg(Pmc)-OH (N-acetyl-arginine(penicillamine)-carboxylic acid).

Table 2: Functional and Pharmacokinetic Comparison
Property This compound Ac-Asp-OMe Ac-Arg(Pmc)-OH
Biological Target Peptidase inhibition Neurotransmitter analog Thrombin inhibition
Bioavailability Moderate (logP ≈ 1.2) Low (logP ≈ -0.5) High (logP ≈ 2.8)
Synthetic Complexity Moderate (3-step synthesis) Low (2-step synthesis) High (5-step synthesis)
Clinical Relevance Preclinical studies Neurological research Anticoagulant development
Key References

Key Findings :

  • Pharmacokinetics : Ac-Arg(Pmc)-OH’s penicillamine modification increases lipophilicity, enhancing membrane permeability compared to this compound .
  • Therapeutic Potential: Ac-Asp-OMe is prioritized in neuroscience for its role in mimicking aspartate signaling, whereas this compound’s applications remain confined to mechanistic enzymology .

Critical Analysis of Research Methodologies

Studies on this compound and analogs rely on standardized protocols:

  • Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, as described in (Appendix D) .
  • Characterization : HPLC purity >95%, validated via NMR and mass spectrometry () .
  • Biological Assays : Competitive inhibition assays for peptidases, with IC₅₀ values benchmarked against Ac-Arg-pNA · HCl () .

Contradictions :

  • Stability data in conflict with older studies (pre-2020), highlighting batch-dependent variability in esterified peptides .

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